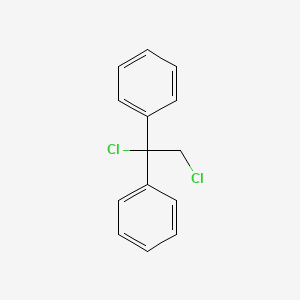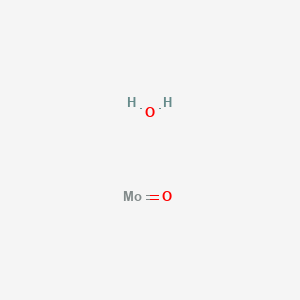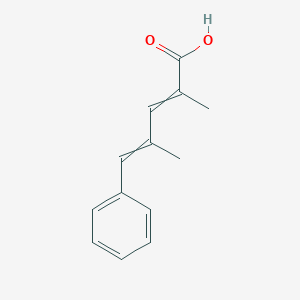
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is a chemical compound with the molecular formula C11H10O2This compound is notable for its role as a high-potency inhibitor of tyrosine kinases, which has implications in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzene with 5-phenylpenta-2,4-dienoic acid in the presence of trifluoromethanesulfonic acid. This reaction can yield products such as 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone, depending on the reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid involves its role as a tyrosine kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: Shares a similar structure but lacks the dimethyl groups.
Cinnamylidene acetic acid: Another related compound with similar inhibitory properties.
Uniqueness
2,4-Dimethyl-5-phenylpenta-2,4-dienoic acid is unique due to its specific structural features, such as the presence of dimethyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
58550-29-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2,4-dimethyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O2/c1-10(8-11(2)13(14)15)9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
IYKLJXQYSMUBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
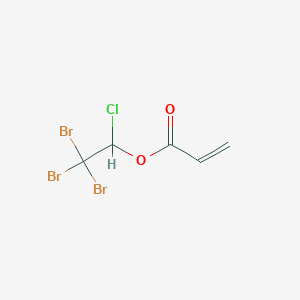
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
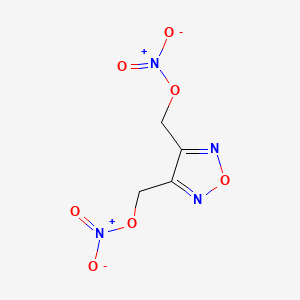
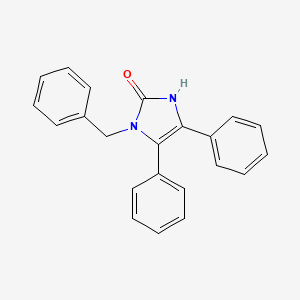
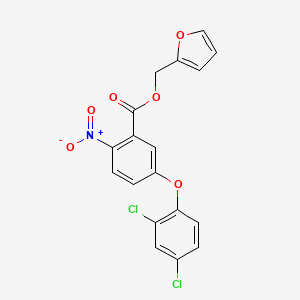
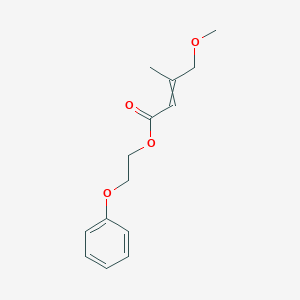
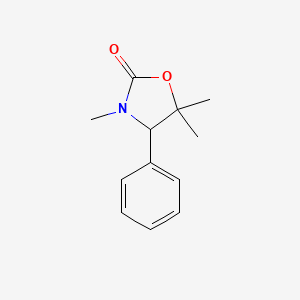
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
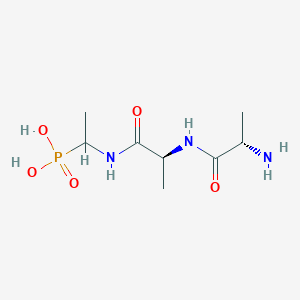
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
